molecular formula C11H21NO2 B7479416 Ethyl 1-propyl-piperidine-4-carboxylate

Ethyl 1-propyl-piperidine-4-carboxylate

Cat. No.: B7479416
M. Wt: 199.29 g/mol
InChI Key: PFZMRZVBGLZEEV-UHFFFAOYSA-N
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Description

Ethyl 1-propyl-piperidine-4-carboxylate is a chemical compound with the molecular formula C11H21NO2 . It belongs to the piperidine family, a class of heterocyclic amines where a six-membered ring contains one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most significant synthetic building blocks in the pharmaceutical industry and are structural components in a multitude of approved drugs and biologically active alkaloids . The specific molecular structure of this compound, featuring an ester functional group and an N-propyl substitution, makes it a valuable intermediate for medicinal chemistry and drug discovery research. Piperidine rings are commonly synthesized via the hydrogenation of pyridine precursors, a process that can be achieved with high diastereoselectivity using various transition metal catalysts . As a piperidine derivative, this compound serves as a versatile scaffold for the design and synthesis of potential therapeutic agents. Its structure is amenable to further chemical modifications, allowing researchers to create diverse libraries of molecules for biological screening. The piperidine moiety is found in drugs with a wide range of activities, including antipsychotic, anticholinergic, and anti-Alzheimer's agents, highlighting the research value of this chemical class . This compound is provided for research applications as a building block in organic synthesis and for the development of novel pharmaceutical compounds. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-propylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-7-12-8-5-10(6-9-12)11(13)14-4-2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZMRZVBGLZEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Route Development for Ethyl 1 Propyl Piperidine 4 Carboxylate

Novel Approaches to Piperidine (B6355638) Ring Formation and Functionalization at C-4

The synthesis of the central ethyl piperidine-4-carboxylate scaffold is a critical precursor step. This can be approached through the reduction of a corresponding pyridine (B92270) derivative or through various cyclization strategies that build the ring system from acyclic precursors.

Catalytic Hydrogenation Pathways for Pyridine Precursors

A prevalent and industrially significant method for synthesizing the piperidine ring is the catalytic hydrogenation of a pyridine precursor. For the target molecule, the logical precursor is ethyl isonicotinate (B8489971) (also known as ethyl 4-pyridinecarboxylate). nih.govsigmaaldrich.com This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

The complete hydrogenation of ethyl isonicotinate to ethyl piperidine-4-carboxylate requires robust catalytic systems and specific reaction conditions to achieve high yields and selectivity. researchgate.net Research into the hydrogenation of related pyridine carboxylates, such as ethyl nicotinate, provides insight into effective catalysts and conditions. For instance, studies on continuous flow hydrogenation have demonstrated high throughput and efficiency. researchgate.net Catalysts like rhodium on alumina (B75360) (Rh/Al₂O₃) have proven effective for full hydrogenation. researchgate.net The process typically requires elevated hydrogen pressure and temperature to overcome the aromaticity of the pyridine ring.

Table 1: Representative Catalytic Systems for Pyridine Ring Hydrogenation

Catalyst Precursor Product Conditions Throughput/Yield Reference
Rh/Al₂O₃ Ethyl Nicotinate Ethyl Nipecotate H₂, AcOEt, Flow Reactor 1959 g d⁻¹ researchgate.net
Pd/C Ethyl Nicotinate Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate H₂, 60°C, 20 bar 78% conversion researchgate.net

This data is based on the hydrogenation of ethyl nicotinate, a close analogue, illustrating the general conditions and catalysts applicable to ethyl isonicotinate.

One-Step Cyclization Strategies

One-step cyclization methods offer an alternative, convergent approach to constructing the piperidine ring, potentially reducing the number of synthetic steps. A patented method describes the one-step cyclization reaction of a compound containing active methylene (B1212753) groups (like a malonic ester derivative) with an N-substituted diethanolamine (B148213) diphenyl sulfonate in the presence of a strong base such as sodium hydride. google.com This approach directly yields 4-substituted and N-substituted ethyl 4-piperidinecarboxylates, offering a streamlined route that avoids the high-pressure conditions of catalytic hydrogenation. google.com

Multicomponent reactions (MCRs) also represent a powerful one-pot strategy. For example, four-component reactions involving an aldehyde, a nitroalkene, and other reagents, mediated by an organocatalyst, can assemble highly substituted piperidines in a single vessel. acs.org While these often lead to more complex structures, the underlying principle of building the ring from several simple components in one pot is a key strategy in modern organic synthesis. acs.orgresearchgate.netrsc.org

Diastereoselective and Enantioselective Synthesis

While Ethyl 1-propyl-piperidine-4-carboxylate itself is achiral, the development of stereoselective methods is crucial for synthesizing more complex, biologically active piperidine derivatives that may contain multiple stereocenters.

Diastereoselective Synthesis: Methods have been developed to control the relative stereochemistry of substituents on the piperidine ring. For example, an iron-catalyzed cyclization of ζ-amino allylic alcohols can produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org This process proceeds through a thermodynamic equilibration that favors the more stable cis-isomer. acs.org Another powerful method is the aza-Prins cyclization, which can be used to generate 2,4,6-trisubstituted piperidines with controlled stereochemistry. core.ac.uk

Enantioselective Synthesis: Achieving absolute stereocontrol is a significant challenge. Organocatalytic enantioselective intramolecular aza-Michael reactions have been successfully used in desymmetrization processes to yield enantiomerically enriched disubstituted piperidines. rsc.org By using chiral amine catalysts, it is possible to differentiate between two enantiotopic functional groups in a prochiral substrate, thereby creating chiral piperidine products with high enantioselectivity. rsc.org These advanced methods are fundamental for the synthesis of chiral drugs containing the piperidine scaffold. nih.gov

Introduction and Alkylation of the N-Propyl Moiety

Once the ethyl piperidine-4-carboxylate core is obtained chemicalbook.comnih.gov, the final step is the introduction of the propyl group onto the piperidine nitrogen.

Reductive Amination Protocols for N-Alkylation

Reductive amination is a highly effective and widely used method for the N-alkylation of secondary amines like ethyl piperidine-4-carboxylate. The process involves the reaction of the amine with an aldehyde or ketone—in this case, propionaldehyde (B47417) (propanal)—to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. youtube.com

A variety of reducing agents can be employed, each with its own advantages regarding reactivity, selectivity, and handling. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent commonly used for this transformation as it does not typically reduce the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is another classic choice. youtube.com Alternatively, catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like Palladium on carbon (Pd/C) can also effect the reduction. google.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Solvent Key Features
Sodium triacetoxyborohydride NaBH(OAc)₃ Dichloromethane (DCM), Dichloroethane (DCE) Mild, selective for iminium ions, does not require pH control.
Sodium cyanoborohydride NaBH₃CN Methanol (MeOH), Ethanol (B145695) (EtOH) Effective but toxic (releases HCN in acidic conditions).
Hydrogen / Catalyst H₂ / Pd/C, PtO₂ Ethanol (EtOH), Methanol (MeOH) "Green" method, requires hydrogenation equipment.

Transition Metal-Catalyzed Coupling Reactions for N-Substitution

As an advanced alternative to classical alkylation methods, transition metal-catalyzed coupling reactions represent a modern approach for forming C-N bonds. While more commonly applied for N-arylation or the introduction of more complex groups, the principles can be extended to N-alkylation. These reactions typically involve the coupling of an amine with an organohalide (e.g., propyl bromide) or other electrophilic partner, catalyzed by a transition metal complex, often based on palladium, copper, or nickel.

These methods are particularly valuable for constructing sterically hindered C-N bonds or when functional group tolerance is a major concern. For instance, palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of C-N bond formation, though it is more frequently used for creating N-aryl and N-heteroaryl bonds. The development of ligands and catalysts for the cross-coupling of alkyl electrophiles continues to expand the scope of these powerful reactions, offering a sophisticated tool for the synthesis of complex piperidines.

Esterification Methodologies for the Carboxylate Functionality

The introduction of the ethyl carboxylate group is a critical step in the synthesis of the target molecule. This can be achieved either by esterifying 1-propyl-piperidine-4-carboxylic acid or by starting with a pre-functionalized piperidine ring that already contains the ethyl ester.

Fischer Esterification and Transesterification Approaches

Fischer Esterification

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. nrochemistry.comlibretexts.orgnumberanalytics.com In the context of synthesizing this compound, this would involve the reaction of 1-propyl-piperidine-4-carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol and/or remove the water that is formed as a byproduct. libretexts.orgnih.gov

The general reaction is as follows:

1-propyl-piperidine-4-carboxylic acid + Ethanol ⇌ this compound + Water

Table 1: Reaction Parameters for Fischer Esterification

ParameterTypical ConditionsRationale
Catalyst Concentrated H₂SO₄, HCl, p-TsOHProtonates the carbonyl group of the carboxylic acid, making it more electrophilic. numberanalytics.comorganic-chemistry.org
Reactant Ratio Excess ethanolShifts the equilibrium towards the product side (Le Chatelier's principle). libretexts.orgnih.gov
Temperature RefluxIncreases the reaction rate. scienceready.com.au
Water Removal Azeotropic distillation, desiccantsRemoves a product to drive the equilibrium forward. organic-chemistry.org

Transesterification

Transesterification is another valuable method for obtaining the desired ethyl ester. masterorganicchemistry.com This process involves the conversion of one ester to another by reaction with an alcohol. For instance, if mthis compound is available, it can be converted to the corresponding ethyl ester by reacting it with a large excess of ethanol in the presence of either an acid or a base catalyst. masterorganicchemistry.commdpi.com

The acid-catalyzed mechanism is similar to that of Fischer esterification, while the base-catalyzed process involves the nucleophilic attack of an alkoxide ion. masterorganicchemistry.com Using ethanol as the solvent helps to drive the equilibrium towards the formation of the ethyl ester. masterorganicchemistry.com

Mthis compound + Ethanol ⇌ this compound + Methanol

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved.

Atom Economy: Fischer esterification, in principle, has a high atom economy as the only byproduct is water. youtube.com This is a significant advantage over other methods that might use activating agents for the carboxylic acid, which generate more waste.

Solvent-Free and Alternative Solvents: Efforts in green chemistry encourage the reduction or elimination of hazardous organic solvents. For the N-alkylation step, which is often required to introduce the propyl group, solvent-free methods or the use of greener solvents like water or deep eutectic solvents have been explored for similar amine alkylations. rsc.orgrsc.org Microwave-assisted N-alkylation in aqueous media has also been shown to be an effective and greener alternative to traditional methods that often rely on volatile organic solvents. researchgate.net

Catalysis: The use of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. For esterification, solid acid catalysts can be employed as an alternative to corrosive mineral acids like sulfuric acid, simplifying purification and catalyst recovery. organic-chemistry.org For the N-alkylation step, ruthenium nanoparticles have been used as recyclable catalysts for the alkylation of amines with alcohols in water, following a hydrogen borrowing process. rsc.org

Table 2: Green Chemistry Approaches in Synthesis

Green PrincipleApplication in SynthesisBenefit
High Atom Economy Fischer esterification for the final step. youtube.comMinimizes waste generation.
Use of Safer Solvents Water or deep eutectic solvents for N-propylation. rsc.orgrsc.orgReduces the use and release of hazardous solvents.
Energy Efficiency Microwave-assisted reactions. researchgate.netShorter reaction times and potentially lower energy consumption.
Catalysis Use of solid acid catalysts for esterification or recyclable metal nanoparticles for N-alkylation. organic-chemistry.orgrsc.orgFacilitates catalyst separation and reuse, reducing waste and cost.

Mechanistic Elucidation of Key Reaction Pathways in Compound Formation

The formation of this compound involves two key transformations: the formation of the ester and the N-alkylation of the piperidine ring.

The synthesis can be envisioned through two primary routes:

Route A: Esterification of 1-propyl-piperidine-4-carboxylic acid.

Route B: N-propylation of ethyl piperidine-4-carboxylate.

Mechanism of Fischer Esterification (Route A)

The mechanism of Fischer esterification proceeds through several key steps: nrochemistry.comlibretexts.orgnumberanalytics.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgnumberanalytics.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). youtube.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. libretexts.org

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of ethanol or water) to yield the final ester product and regenerate the acid catalyst. youtube.com

Mechanism of N-Propylation (Route B)

The introduction of the propyl group onto the nitrogen atom of ethyl piperidine-4-carboxylate can be achieved through several methods, with two prominent ones being direct alkylation with a propyl halide and reductive amination.

Direct N-Alkylation with Propyl Halide: This involves the reaction of ethyl piperidine-4-carboxylate with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base. researchgate.net The piperidine nitrogen acts as a nucleophile and attacks the electrophilic carbon of the propyl halide in an SN2 reaction. A base, such as potassium carbonate (K₂CO₃), is typically added to neutralize the hydrogen halide formed during the reaction. researchgate.net

Ethyl piperidine-4-carboxylate + Propyl-X → this compound + HX

Reductive Amination: This is a two-step, often one-pot, process that involves the reaction of ethyl piperidine-4-carboxylate with propanal to form an iminium ion intermediate, which is then reduced in situ to the N-propylated product. researchgate.netmasterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.com

Iminium Ion Formation: The secondary amine of the piperidine ring reacts with the carbonyl group of propanal to form a hemiaminal intermediate, which then dehydrates to form a tertiary iminium ion.

Reduction: A hydride reagent then attacks the electrophilic carbon of the iminium ion to yield the final tertiary amine product, this compound. youtube.com

Comprehensive Spectroscopic and Advanced Structural Elucidation of Ethyl 1 Propyl Piperidine 4 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Ethyl 1-propyl-piperidine-4-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its chemical structure, connectivity, and conformational dynamics.

¹H NMR and ¹³C NMR for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl ester, the N-propyl group, and the piperidine (B6355638) ring protons. The anticipated chemical shifts (δ) in parts per million (ppm) are detailed below.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Ethyl ester -CH₃~1.25Triplet3H
Ethyl ester -CH₂-~4.13Quartet2H
N-propyl -CH₃~0.90Triplet3H
N-propyl -CH₂- (middle)~1.50Sextet2H
N-propyl -CH₂- (attached to N)~2.35Triplet2H
Piperidine H-4~2.50Multiplet1H
Piperidine H-2, H-6 (equatorial)~2.80-3.00Multiplet2H
Piperidine H-2, H-6 (axial)~2.00-2.20Multiplet2H
Piperidine H-3, H-5 (equatorial)~1.90-2.10Multiplet2H
Piperidine H-3, H-5 (axial)~1.60-1.80Multiplet2H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. The expected chemical shifts are as follows:

Carbon AtomExpected Chemical Shift (ppm)
Ester C=O~175
Ester -O-CH₂-~60
Ester -CH₃~14
N-propyl -CH₂- (attached to N)~60
N-propyl -CH₂- (middle)~20
N-propyl -CH₃~12
Piperidine C-4~41
Piperidine C-2, C-6~53
Piperidine C-3, C-5~28

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the ethyl ester's -CH₂- and -CH₃ protons, and between the adjacent protons of the N-propyl group. Within the piperidine ring, COSY would show correlations between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.13 ppm would correlate with the carbon signal at ~60 ppm, confirming the identity of the ester's methylene (B1212753) group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. Key HMBC correlations would be expected from the protons of the ethyl group to the ester carbonyl carbon, and from the N-propyl protons to the C-2 and C-6 carbons of the piperidine ring.

Dynamic NMR for Conformational Studies

The piperidine ring exists in a dynamic equilibrium of chair conformations. Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, can provide insights into the energetics of this ring-flipping process. For this compound, the substituents on the ring can influence the rate of this conformational exchange. At lower temperatures, the exchange may slow down sufficiently to allow for the observation of separate signals for the axial and equatorial protons, providing information on the conformational preferences and the energy barrier of the ring inversion.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive ion mode, this compound would be expected to be readily protonated at the basic nitrogen atom of the piperidine ring. The ESI-MS spectrum would, therefore, show a prominent peak for the protonated molecule [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio would allow for the unambiguous determination of the molecular formula, C₁₁H₂₁NO₂.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a volatile compound like this compound and for confirming its identity. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would provide a fragmentation pattern that is characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of the ethyl group, the ethoxycarbonyl group, and fragmentation of the N-propyl chain and the piperidine ring, providing further structural confirmation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide critical insights into the presence of specific functional groups and the conformational landscape of the molecule.

Functional Group Identification and Vibrational Mode Analysis

The infrared spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. In this compound, the ester group is a prominent feature. The carbonyl (C=O) stretching vibration of aliphatic esters typically appears as a strong absorption band in the range of 1750-1735 cm⁻¹ in FT-IR spectra. orgchemboulder.com Another key feature of the ester group is the C-O stretching vibrations, which are expected to produce two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com For instance, in ethyl acetate, the C=O stretch is observed at 1736 cm⁻¹ and the C-O stretch at 1232 cm⁻¹. libretexts.org

The piperidine ring and the N-propyl substituent also contribute to the vibrational spectrum. The C-H stretching vibrations of the methylene groups in the piperidine ring and the propyl chain are expected in the 2950-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the piperidine ring typically appears in the 1250-1020 cm⁻¹ range.

Raman spectroscopy provides complementary information to FT-IR. While C=O stretching is strong in both, C-C and C-N bonds of the piperidine ring are often more prominent in the Raman spectrum. The symmetric vibrations of the piperidine ring would be particularly Raman active.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
Ester C=O stretch 1750-1735 (strong) 1750-1735 (moderate)
Ester C-O stretch 1300-1000 (two bands) Variable
Alkane (propyl, piperidine) C-H stretch 2950-2850 (strong) 2950-2850 (strong)
Tertiary Amine (piperidine) C-N stretch 1250-1020 (moderate) 1250-1020 (weak-moderate)
Piperidine Ring Ring vibrations Fingerprint region (<1500) Fingerprint region (<1500)

This table presents predicted values based on typical ranges for the specified functional groups.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy is a sensitive probe of molecular conformation. For N-substituted piperidines, the piperidine ring can adopt several conformations, such as chair, boat, and twist-boat forms. ias.ac.in These different conformers would give rise to distinct vibrational signatures in the FT-IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹), where skeletal vibrations are prominent.

The orientation of the substituents on the piperidine ring (axial vs. equatorial) also influences the vibrational frequencies. For instance, the C-H stretching and bending modes of the substituents can be sensitive to their stereochemical environment. While specific experimental data for this compound is not available, studies on related N-methyl piperidine have utilized time-resolved Rydberg fingerprint spectroscopy to observe ultrafast conformational dynamics between chair and twist structures. rsc.org This highlights the potential of vibrational techniques to unravel the conformational equilibria in such systems. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra of different conformers and aid in the interpretation of experimental data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and torsion angles of this compound, confirming the connectivity and stereochemistry of the molecule.

A crystallographic study would reveal the preferred conformation of the piperidine ring in the solid state. For example, in the crystal structure of a related compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring was found to adopt a chair conformation. nih.gov It would also establish the orientation of the ethyl carboxylate and N-propyl substituents as either axial or equatorial. In the aforementioned related structure, the ethyl ester group was located in an equatorial position. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal. lookchem.comscirp.org The Hirshfeld surface is generated by partitioning the crystal electron density into regions associated with each molecule. crystalexplorer.net

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on a dnorm map indicate close contacts, which often correspond to hydrogen bonds, while blue regions represent weaker or no contacts. mdpi.com

Table 2: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Piperidine Derivative

Contact Type Contribution (%)
H···H 55.0
C···H/H···C 20.5
O···H/H···O 12.3
S···H/H···S 8.2
N···H/H···N 1.8
C···C 1.2

Data presented is for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate and serves as an illustrative example.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral.

The structure of this compound does not possess a traditional chiral carbon center. However, certain substituted piperidines can exhibit chirality due to conformational locking or the presence of a stereogenic nitrogen atom, although nitrogen inversion is typically rapid at room temperature. The chirality of N-alkyl-substituted piperidine-2-carboxamides has been noted, where pairs with enantiomeric N-alkyl groups are diastereomeric. nih.gov Without experimental data or advanced computational analysis, the chirality of this compound remains unconfirmed.

If this compound were found to be chiral and could be resolved into its enantiomers, CD spectroscopy would be invaluable. The CD spectrum would show positive or negative bands (Cotton effects) that are characteristic of the molecule's three-dimensional structure. Enantiomers would produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for determining enantiomeric purity.

Furthermore, by comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations for a specific absolute configuration (R or S), the absolute configuration of the enantiomers could be determined. Studies on chiral piperidine derivatives have shown that CD spectroscopy can be used to assign conformations and absolute configurations. rsc.orgsci-hub.se

Reactivity, Chemical Transformations, and Derivatization Chemistry of Ethyl 1 Propyl Piperidine 4 Carboxylate

Reactions at the Ester Group

The ethyl ester moiety of Ethyl 1-propyl-piperidine-4-carboxylate is a key site for chemical modification, allowing for its conversion into carboxylic acids, other esters, amides, and alcohols through standard organic transformations.

Hydrolysis to Piperidine-4-carboxylic Acid Derivatives

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 1-propyl-piperidine-4-carboxylic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base, though basic conditions are often employed for piperidine (B6355638) derivatives.

Vigorous basic hydrolysis, for instance, using potassium hydroxide (B78521) (KOH) in a high-boiling solvent like ethylene (B1197577) glycol, is an effective method for cleaving hindered esters in related 4-substituted piperidine structures. researchgate.netnih.gov The process typically involves heating the reaction mixture to drive the saponification to completion. nih.gov Following the basic hydrolysis, acidification of the reaction mixture is necessary to protonate the resulting carboxylate salt and isolate the free carboxylic acid. researchgate.net In some complex 4-anilidopiperidine systems, harsh hydrolysis conditions have been noted to potentially cause cleavage of other functional groups, such as N-acyl moieties, through mechanisms like acyl-shift. nih.gov

Table 1: General Conditions for Ester Hydrolysis

Catalyst Reagents/Conditions Product
Base 1. KOH, Ethylene Glycol, Heat 2. HCl (acidification) 1-propyl-piperidine-4-carboxylic acid

Transesterification and Amidation Reactions

The ester group can be converted into other esters or amides, which is useful for modifying the compound's properties.

Transesterification: This reaction involves heating this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the new ester by using the desired alcohol as the solvent.

Amidation: The conversion to an amide can be achieved through several routes. Direct aminolysis by heating the ester with a primary or secondary amine can yield the corresponding amide, 1-propyl-piperidine-4-carboxamide. However, this method often requires high temperatures. A more common and efficient approach involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described in section 4.1.1. The resulting acid is then coupled with an amine using a peptide coupling agent. Reagents such as carbonyldiimidazole (CDI) or a combination of hydroxybenzotriazole (B1436442) (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are effective for promoting the formation of the amide bond under mild conditions. nih.gov This method is widely used for creating various amide derivatives from piperidine carboxylic acids. nih.govchemicalbook.com

Reduction to Alcohols

The ethyl ester can be readily reduced to the corresponding primary alcohol, (1-propyl-piperidin-4-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. masterorganicchemistry.comucalgary.ca

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. masterorganicchemistry.comharvard.edu The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). harvard.educhemicalbook.com The mechanism involves an initial nucleophilic acyl substitution where a hydride ion displaces the ethoxide group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of LiAlH₄ in a nucleophilic addition reaction to yield the primary alcohol after an aqueous or acidic workup. ucalgary.ca

Table 2: Reducing Agents for Piperidine Ester Reduction

Reagent Reactivity with Esters Product
Lithium Aluminum Hydride (LiAlH₄) Strong / High (1-propyl-piperidin-4-yl)methanol masterorganicchemistry.comharvard.edu

Reactions at the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is a tertiary amine, making it a nucleophilic and basic center. Its reactivity is primarily characterized by reactions that lead to the formation of quaternary ammonium (B1175870) salts.

N-Alkylation and N-Acylation Reactions

As the piperidine nitrogen in the title compound is already substituted with a propyl group, it is a tertiary amine. Therefore, it cannot undergo further N-alkylation or N-acylation reactions, which are characteristic of primary and secondary amines.

However, the synthesis of this compound itself involves the N-alkylation of its precursor, Ethyl piperidine-4-carboxylate. nih.govnist.gov This key synthetic step is typically achieved by reacting the secondary amine with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base to neutralize the hydrogen halide byproduct. An alternative synthetic route is reductive amination, which involves reacting Ethyl piperidine-4-carboxylate with propanal in the presence of a reducing agent.

Quaternization and Salt Formation

Quaternization: The lone pair of electrons on the tertiary nitrogen atom can attack an electrophile, such as an alkyl halide, to form a quaternary ammonium salt. This reaction, known as the Menshutkin reaction, would convert this compound into a salt, for example, 1-ethyl-1-propyl-4-(ethoxycarbonyl)piperidin-1-ium bromide upon reaction with ethyl bromide. The study of N-quaternization on substituted piperidines shows that the reaction proceeds to give diastereomeric products, with the ratio depending on whether the alkylating agent attacks from an axial or equatorial position relative to the piperidine ring conformation. researchgate.net The reaction rates and product ratios are influenced by the solvent and the steric bulk of both the N-substituent and the incoming alkylating agent. researchgate.net

Salt Formation: As a tertiary amine, the piperidine nitrogen is basic and reacts readily with both inorganic and organic acids to form stable salts. Treatment with acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid will protonate the nitrogen to yield the corresponding ammonium salt (e.g., this compound hydrochloride). researchgate.net This is a straightforward acid-base reaction commonly used to improve the crystallinity and aqueous solubility of piperidine-containing compounds.

Functional Group Interconversions and Further Derivatization

The chemical reactivity of this compound offers several avenues for structural modification, allowing for its elaboration into a variety of other molecules. These transformations can be broadly categorized by the reactive centers of the molecule: the N-propyl group, the piperidine ring, and the ethyl carboxylate at the C4 position. The interplay between these functional groups dictates the synthetic strategies for derivatization.

Modifications of the N-Propyl Chain

The tertiary amine of the piperidine ring, substituted with a propyl group, is a key site for chemical reactions. While the N-propyl group itself is relatively inert, the nitrogen atom's lone pair of electrons allows for further reactions.

One of the primary reactions at the nitrogen center is quaternization . This involves the N-alkylation of the piperidine nitrogen with an alkyl halide, leading to the formation of a quaternary ammonium salt. researchgate.net For instance, reaction with an alkyl halide (R-X) would yield a 1-propyl-1-alkylpiperidinium halide. The reaction rate and feasibility can be influenced by the nature of the alkylating agent and the solvent system used. For example, using an alkyl bromide or iodide in a solvent like anhydrous acetonitrile (B52724) is a common method for N-alkylation of piperidines. researchgate.net The use of a base, such as potassium carbonate, can facilitate the reaction, although it may also increase the possibility of side reactions. researchgate.net

Another potential modification, though more synthetically challenging, is N-dealkylation . While less common for simple alkyl groups like propyl, specific reagents and conditions can selectively remove an N-alkyl group. This would convert the tertiary amine back to a secondary amine, allowing for the introduction of different substituents at the nitrogen atom.

The propyl chain itself could, in principle, be functionalized, though this is often difficult due to the unactivated C-H bonds. However, advances in C-H activation chemistry could potentially allow for hydroxylation or other functionalizations at the propyl group, although this is not a commonly reported transformation for this specific substrate.

Reactions at the Piperidine Ring (if applicable, e.g., α-functionalization)

Functionalization of the piperidine ring itself, particularly at the positions alpha to the nitrogen (C2 and C6), is a significant area of research in synthetic chemistry. researchgate.net These transformations often require the use of directing groups to achieve regioselectivity.

For N-alkyl piperidines, direct α-functionalization can be achieved through various methods. One common approach involves the formation of an enamine by deprotonation of a related piperidinium (B107235) species, which can then react with electrophiles. wikipedia.org

Modern synthetic methods have also introduced photocatalytic approaches for the α-functionalization of N-alkyl piperidines. For instance, photoredox catalysis can facilitate the α-amino C–H arylation of highly substituted piperidine derivatives with electron-deficient cyano(hetero)arenes. nih.gov While these methods have been demonstrated on various N-alkyl piperidines, their direct application to this compound would depend on the compatibility of the ester functional group with the reaction conditions.

The presence of the N-propyl group can influence the stereochemical outcome of reactions on the piperidine ring. The conformational preference of the N-propyl group can direct incoming reagents to a specific face of the ring, leading to diastereoselectivity in the products.

Below is a table summarizing potential reactions at the piperidine ring:

Reaction TypeReagents and ConditionsPotential Product
α-ArylationPhotoredox catalyst, cyano(hetero)arene2-Aryl-1-propyl-piperidine-4-carboxylate
α-HydroxylationPhotocatalytic oxidation, flavin-based catalyst2-Hydroxy-1-propyl-piperidine-4-carboxylate

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

The structure of this compound, featuring a substituted piperidine core, makes it a valuable building block for the synthesis of more complex molecules, particularly those with pharmaceutical applications. nih.govnih.gov The piperidine scaffold is a common motif in a wide range of biologically active compounds. researchgate.net

The ester at the C4 position is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol. These transformations allow for the extension of the molecular framework from the C4 position.

For example, the synthesis of various N-substituted and 4-substituted piperidine derivatives often starts from a core structure like ethyl piperidine-4-carboxylate. google.com The N-propyl group can be introduced via reductive amination or alkylation of ethyl piperidine-4-carboxylate. nih.gov The resulting compound can then be further modified at the C4 position.

Formation of Hybrid Molecular Architectures

The term "hybrid molecular architectures" refers to molecules that are constructed by combining two or more distinct pharmacophores or structural motifs to create a new molecule with potentially enhanced or novel biological activities. This compound is a suitable precursor for the synthesis of such hybrid molecules.

For instance, the piperidine moiety can be linked to other heterocyclic systems, such as dihydropyridines, to create novel hybrid compounds. nih.gov The synthesis of such molecules might involve the initial modification of the ethyl carboxylate group to an appropriate functional group for coupling with the second molecular fragment. For example, hydrolysis of the ester to a carboxylic acid, followed by amide bond formation with an amine-containing second fragment, is a common strategy.

The versatility of the piperidine scaffold allows for its incorporation into a wide array of complex molecular structures, including those designed as anticancer agents or for other therapeutic targets. nih.gov The specific substitution pattern on the piperidine ring, including the N-propyl group and the C4-substituent, can be tailored to optimize interactions with a biological target.

A recent approach to creating complex piperidines involves a two-stage process of biocatalytic C-H oxidation followed by radical cross-coupling, which simplifies the synthesis of these three-dimensional molecules. news-medical.net Such innovative methods could be applied to derivatives of this compound to generate novel and diverse molecular architectures.

Theoretical and Computational Chemistry Studies of Ethyl 1 Propyl Piperidine 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and related properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netnih.gov The primary goal of geometry optimization is to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. mdpi.com This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. libretexts.org

For Ethyl 1-propyl-piperidine-4-carboxylate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G**, are employed to predict its most stable three-dimensional structure. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. ias.ac.in The orientation of the N-propyl and the ethyl carboxylate substituents (axial vs. equatorial) is a key outcome of this optimization. Generally, bulky substituents prefer an equatorial position to minimize steric hindrance. nih.gov

Illustrative Data: Optimized Geometrical Parameters

Below is a representative table of what optimized geometrical parameters for the chair conformation of this compound might look like.

ParameterBond/AngleCalculated Value
Bond LengthC-N (ring)1.47 Å
C-C (ring)1.54 Å
C=O1.22 Å
C-O1.35 Å
N-C (propyl)1.48 Å
Bond AngleC-N-C (ring)111.5°
O=C-O124.0°
C-N-C (propyl)114.0°
Dihedral AngleC-C-N-C-55.0° (gauche)

Note: This data is illustrative and represents typical values for similar structures.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. irjweb.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. nih.gov For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring and the oxygen atoms of the carboxylate group, as these are the most electron-rich areas. The LUMO would likely be distributed over the carbonyl group (C=O) of the ester, which is an electron-deficient center.

Illustrative Data: Quantum Chemical Parameters

This table presents typical values for FMO analysis.

ParameterValue (eV)
EHOMO-6.5 eV
ELUMO-0.8 eV
HOMO-LUMO Gap (ΔE)5.7 eV
Ionization Potential (I)6.5 eV
Electron Affinity (A)0.8 eV
Global Hardness (η)2.85
Global Softness (S)0.35
Electronegativity (χ)3.65

Note: This data is illustrative. The values are representative of similar organic molecules. researchgate.netnankai.edu.cn

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact with each other and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netcapes.gov.br The MEP is plotted onto a constant electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to attack by electrophiles. Blue indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential. nih.gov

For this compound, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen atom of the ester group, due to the presence of lone pairs of electrons. The region around the nitrogen atom would also exhibit negative potential, making it a nucleophilic center. Positive potential (blue) would likely be concentrated around the hydrogen atoms attached to the piperidine ring and the propyl group. These maps provide a visual guide to the molecule's reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which correspond to the familiar Lewis structure representation. researchgate.net This analysis is particularly useful for studying hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital. rsc.orgresearchgate.net

Illustrative Data: NBO Analysis - Second-Order Perturbation Energies (E(2))

This table shows representative donor-acceptor interactions and their stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nσ(C-C)3.5
LP (1) Nσ(C-H)2.1
LP (2) O (C=O)σ(C-O)1.8
LP (2) O (C=O)π(C=O)28.5
C-Hσ*(N-C)1.2

Note: This data is illustrative and represents typical values for intramolecular interactions. nih.govnih.gov

Conformational Analysis and Energy Landscape Exploration

Molecules, especially flexible ones like this compound, can exist in various spatial arrangements or conformations. Understanding the energy associated with these different conformations is crucial for predicting the molecule's behavior.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. nih.govyoutube.com It treats atoms as balls and bonds as springs, with a set of parameters known as a force field to describe the energy of bond stretching, angle bending, and torsional rotations, as well as non-bonded van der Waals and electrostatic interactions. libretexts.org MM is computationally less expensive than quantum methods, making it suitable for studying large systems and for exploring the conformational landscape of flexible molecules. nih.gov

Molecular Dynamics (MD) simulations use the forces calculated by MM to simulate the movement of atoms over time by solving Newton's equations of motion. youtube.com This provides a dynamic picture of the molecule, showing how it samples different conformations and how it might interact with its environment, such as a solvent. researchgate.net

For this compound, conformational analysis would focus on the puckering of the piperidine ring (chair, boat, twist-boat) and the orientation of the N-propyl and ethyl carboxylate substituents. researchgate.netnih.gov The chair conformation is expected to be the most stable. ias.ac.in Within the chair conformation, there are possibilities for the substituents to be in either axial or equatorial positions. These simulations can calculate the relative energies of these different conformers and the energy barriers for interconversion between them. nih.gov

Illustrative Data: Relative Energies of Conformations

This table provides a hypothetical energy landscape for different conformers.

ConformerSubstituent PositionsRelative Energy (kcal/mol)Population (%)
Chair 1Propyl (eq), Carboxylate (eq)0.0095.0
Chair 2Propyl (ax), Carboxylate (eq)2.52.0
Chair 3Propyl (eq), Carboxylate (ax)3.01.5
Twist-Boat-5.5<0.1
Boat-6.8<0.1

Note: This data is illustrative and based on general principles of conformational analysis for substituted piperidines. nih.govnih.gov

Prediction of Preferred Conformations in Different Environments

The conformational landscape of this compound is primarily dictated by the flexible six-membered piperidine ring and the rotatable bonds of its substituents. The piperidine ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, unlike cyclohexane, the presence of the nitrogen atom and its lone pair, along with the N-propyl and C4-ester groups, introduces a higher degree of complexity to its conformational preferences.

Theoretical calculations, such as those employing Density Functional Theory (DFT) and molecular mechanics, are instrumental in predicting the most stable conformations. In the gas phase, the piperidine ring is expected to exist in a dynamic equilibrium between two primary chair conformations. These conformations arise from the ring inversion process, which has a substantially lower energy barrier than in cyclohexane due to the nitrogen inversion. wikipedia.org

The ethyl carboxylate group at the C4 position can also be either axial or equatorial. The preference for the equatorial position is strong for this substituent to avoid 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. Therefore, the most stable conformation in the gas phase is predicted to be the one where both the N-propyl group and the C4-ethyl carboxylate group are in equatorial positions.

The environment, particularly the solvent, can significantly influence the conformational equilibrium. nih.govnih.govnih.govrsc.org In nonpolar solvents, the gas-phase preferences are likely to be maintained. However, in polar solvents, the axial conformer of some piperidine derivatives can become more stabilized. wikipedia.orgnih.gov This stabilization can arise from more favorable dipole-dipole interactions between the polar solvent and the axial conformer. For this compound, the presence of the ester group introduces a significant dipole moment. Computational models incorporating a polarizable continuum model (PCM) can be used to simulate the solvent effect and predict shifts in the conformational equilibrium. It is conceivable that in highly polar solvents, the population of conformers with an axial ester group, while still likely a minor component, might increase compared to the gas phase or nonpolar solvents.

Table 1: Predicted Conformational Preferences of this compound

EnvironmentDominant ConformerKey Stabilizing Factors
Gas PhaseEquatorial N-propyl, Equatorial C4-esterMinimization of steric strain
Nonpolar SolventEquatorial N-propyl, Equatorial C4-esterVan der Waals interactions, minimal deviation from gas phase
Polar SolventEquatorial N-propyl, Equatorial C4-ester (major); potential for increased population of axial C4-esterDipole-dipole interactions, hydrogen bonding with solvent

In Silico Prediction of Molecular Recognition and Interactions

In silico ligand docking simulations are a powerful computational tool to predict the binding orientation and affinity of a small molecule, such as this compound, within the active site of a biological target. nih.govrsc.orgresearchgate.netnih.govnih.govacs.orgderpharmachemica.comproquest.comnih.govacs.orgnih.gov Given the structural motifs present in this compound, potential biological targets could include receptors and enzymes where piperidine-containing ligands are known to be active, such as G-protein coupled receptors (GPCRs) or various enzymes. nih.govnih.gov

A typical docking protocol would involve preparing the 3D structure of this compound and the chosen receptor. The piperidine ring, likely in its preferred chair conformation with equatorial substituents, would be positioned within the binding pocket of the target protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy.

The predicted binding mode would highlight key molecular interactions. The tertiary amine of the piperidine ring, being a potential proton acceptor, could form a crucial hydrogen bond with a donor residue (e.g., the hydroxyl group of a serine, threonine, or tyrosine) in the active site. The carbonyl oxygen of the ethyl carboxylate group is also a hydrogen bond acceptor and could interact with hydrogen bond donors from the protein backbone or side chains.

Table 2: Hypothetical Ligand Docking Interactions of this compound

Ligand MoietyPotential Interaction TypeInteracting Protein Residue (Example)
Piperidine NitrogenHydrogen Bond AcceptorSerine, Threonine, Tyrosine (hydroxyl group)
Ethyl Carboxylate CarbonylHydrogen Bond AcceptorBackbone amide, Arginine, Lysine
N-Propyl GroupHydrophobic/Van der WaalsLeucine, Valine, Phenylalanine
Ethyl Group (Ester)Hydrophobic/Van der WaalsIsoleucine, Alanine

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govresearchgate.netnih.govresearchgate.net For a set of analogs of this compound with varying substituents, a QSAR model could be developed to predict their in vitro activity against a specific biological target.

The foundation of a QSAR model is the calculation of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. For this compound and its analogs, relevant descriptors would likely fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The distribution of charges, particularly around the nitrogen and oxygen atoms, would be critical for electrostatic interactions with a receptor.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific shape indices (e.g., Kier shape indices) would be important. The bulkiness of the N-propyl group and any variations in the ester alkyl chain would directly impact these descriptors and, consequently, how the molecule fits into a binding pocket.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

Once a set of descriptors is calculated for a series of analogs with known in vitro activities (e.g., IC50 values), statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a QSAR equation. nih.gov This equation would take the form of:

Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

where 'c' represents the coefficients determined by the regression analysis and 'D' represents the molecular descriptors. A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Table 3: Relevant Physicochemical Descriptors for a QSAR Model of this compound Analogs

Descriptor ClassSpecific Descriptor ExampleRelevance to Biological Activity
ElectronicPartial charge on piperidine nitrogenStrength of electrostatic and hydrogen bonding interactions
StericMolecular VolumeFit within the receptor binding site
HydrophobicLogPMembrane permeability and hydrophobic interactions
TopologicalWiener IndexOverall molecular shape and branching

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 1 Propyl Piperidine 4 Carboxylate

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds and their intermediates. researchgate.netnih.gov For a compound like Ethyl 1-propyl-piperidine-4-carboxylate, which lacks a strong ultraviolet (UV) chromophore, method development requires careful consideration of the detection technique. psu.edu Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov

Developing a robust HPLC method for this compound involves optimizing several parameters to achieve adequate separation from impurities and matrix components. Key considerations include the choice of column, mobile phase composition, and detector.

Column: A C18 column is a common starting point for piperidine (B6355638) derivatives. mdpi.com Columns based on ethyl-bridged hybrid particles offer enhanced stability across a wide pH range (1-12), which can be advantageous for analyzing basic compounds like tertiary amines. mdpi.com

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov To improve peak shape and retention for the basic piperidine nitrogen, additives like formic acid or ammonium (B1175870) formate (B1220265) are often included to control the pH. nih.gov For compounds with poor retention, ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to form a neutral complex that interacts more strongly with the reversed-phase column. psu.edu

Detection: Due to the absence of a significant chromophore, standard UV detection can be challenging. Alternative detection methods are often necessary. A Charged Aerosol Detector (CAD) is a viable option as it provides a near-universal response for non-volatile analytes, irrespective of their optical properties. psu.edu Another approach is pre-column derivatization, where the analyte is reacted with a UV-active agent, such as 4-toluenesulfonyl chloride, to allow for sensitive UV detection. researchgate.net

Validation: A validated method ensures reliability. Validation, as per regulatory guidelines (e.g., ICH), involves demonstrating specificity, linearity, accuracy, precision, and robustness. researchgate.netnih.gov For instance, linearity for piperidine analysis has been established in ranges like 0.44-53.33 μg/mL with a high correlation coefficient (R² > 0.999). researchgate.net

Table 1: Illustrative HPLC Method Parameters for Piperidine Derivative Analysis

ParameterConditionReference/Rationale
ColumnAtlantis C18 (150 x 4.6 mm, 3.5 µm)Based on analysis of a non-chromophoric piperidine. psu.edu
Mobile Phase0.1% Heptaflurobutyric acid (HFBA) in Water:Acetonitrile (90:10, v/v)Use of an ion-pairing agent for enhanced retention. psu.edu
Flow Rate1.0 mL/minStandard flow rate for analytical HPLC. psu.eduresearchgate.net
Temperature40°CElevated temperature can improve peak shape and reduce viscosity. psu.edu
DetectorCharged Aerosol Detector (CAD)Suitable for non-chromophoric compounds. psu.edu

The structure of this compound is achiral, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, chiral separation is not applicable to the parent compound itself.

However, if chiral derivatives were to be synthesized or if chiral impurities were present, Chiral HPLC would be an indispensable tool. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. mdpi.com The determination of enantiomeric excess (ee) is critical in pharmaceutical development where one enantiomer may have desired activity while the other could be inactive or even harmful. Methods have been developed for other chiral amines using columns like the chiral AGP in reverse-phase mode, often coupled with standard UV or fluorescence detectors. mdpi.com

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. lboro.ac.uk Direct analysis of this compound by GC can be challenging due to its polarity and relatively high boiling point. Therefore, analysis often involves the conversion of the compound into more volatile and thermally stable derivatives.

For piperidine and other amines, derivatization is a common strategy. This can be achieved by reacting the amine with reagents to form less polar derivatives. For example, piperidine can be converted to its trichloroacetyl derivative, which is suitable for analysis by GC with a highly sensitive electron-capture detector (ECD). researchgate.net Headspace GC is a particularly useful technique for identifying residual solvents, which are common process impurities in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net

Coupled Techniques: LC-MS/MS and GC-MS for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS), are essential for modern analytical chemistry. researchgate.net They provide the sensitivity and specificity required for trace-level quantification and the structural elucidation of unknown impurities.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex matrices. researchgate.net It is particularly valuable for impurity profiling, where it can detect and help identify impurities at levels below 0.1%. acs.org For this compound, an electrospray ionization (ESI) source operating in positive ion mode would typically be used, generating a protonated molecular ion [M+H]⁺. By selecting this precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic pattern of product ions (a "fingerprint") is generated, allowing for unambiguous identification and quantification. acs.orgmdpi.com This technique eliminates the need for a chromophore, as detection is based on mass-to-charge ratio. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry is the gold standard for the identification of volatile and semi-volatile organic compounds. lboro.ac.ukantecscientific.com It is routinely used to detect impurities formed during the manufacturing process. researchgate.netlboro.ac.uk An electron ionization (EI) source is common, which fragments the analyte in a reproducible manner. The resulting mass spectrum can be compared against extensive libraries (like NIST) for positive identification. antecscientific.com For this compound, GC-MS analysis would likely require derivatization to improve volatility, and it would be highly effective for identifying and quantifying low-level impurities, byproducts, or residual starting materials.

Table 2: Mass Spectrometry Parameters for Impurity Profiling of Piperidine Derivatives

TechniqueIonization ModeScan TypeApplicationReference/Rationale
LC-MS/MSESI PositiveMultiple Reaction Monitoring (MRM)Quantitative trace analysis of known impurities.High sensitivity and selectivity for target analytes. researchgate.netantecscientific.com
LC-MS/MSESI PositiveProduct Ion ScanStructural elucidation of unknown impurities.Generates MS/MS fingerprint for identification. acs.org
GC-MSElectron Ionization (EI)Full ScanIdentification of volatile impurities via library matching.Standard for identifying unknown volatile compounds. lboro.ac.ukantecscientific.com

Electrochemical Methods for Detection and Characterization

Electrochemical detection (ECD), particularly when coupled with HPLC, offers a highly sensitive and selective method for analyzing electroactive compounds. rsc.org Tertiary amines, such as the nitrogen atom in the piperidine ring of this compound, are electrochemically active and can be oxidized at a suitable electrode.

The analysis is typically performed using an amperometric detector, where a potential is applied to a working electrode (often glassy carbon), and the current generated by the oxidation of the analyte is measured. rsc.org The mechanism for tertiary amines involves an irreversible oxidation process. The high selectivity of HPLC-ECD arises because only compounds that oxidize at the set potential will generate a signal, minimizing interference from other matrix components. researchgate.net While not all amines are electroactive, tertiary amines generally are, making direct detection possible without derivatization. lboro.ac.uk This method provides sensitivity that can reach picomolar levels, making it suitable for trace analysis. rsc.org

Spectrophotometric Techniques (UV-Vis) for Concentration Determination (if chromophoric)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective technique for quantitative analysis based on the absorption of light by a substance. rsc.org Its applicability, however, depends on the presence of a chromophore—a part of the molecule that absorbs light in the UV-Vis range.

This compound lacks a strong chromophore. The ester carbonyl group has a weak absorbance in the deep UV region, which is prone to interference from common solvents and impurities, making direct and sensitive quantification by UV-Vis spectrophotometry impractical. psu.edu

For such non-chromophoric compounds, indirect spectrophotometric methods can be developed. These methods typically involve a chemical reaction that produces a colored product. For instance, amines can be derivatized using reagents that form a highly conjugated (and therefore colored) system, which can then be measured. rsc.org An example is the reaction of amines with reagents to form diazonium salts, which are then coupled to form colored azo dyes. rsc.org While possible, these methods are often more complex and less common than chromatographic techniques for this class of compound.

Exploration of Biological and Biochemical Interactions of Ethyl 1 Propyl Piperidine 4 Carboxylate in Vitro and Molecular Focus

Receptor Binding Affinity Studies

No studies detailing the in vitro radioligand binding assays or affinity of Ethyl 1-propyl-piperidine-4-carboxylate for specific neurotransmitter receptors were found. Research on other piperidine (B6355638) derivatives shows a wide range of receptor affinities, but this data cannot be attributed to the specific compound . For example, various aminoethyl-substituted piperidine derivatives have been evaluated as σ1 receptor ligands nih.govresearchgate.net.

Enzyme Inhibition or Activation Studies

There is no available information from in vitro enzymatic assays on the effects of this compound on enzyme activity. Studies on different piperidine-based structures have shown enzyme inhibition, such as the inhibition of Protein Kinase B (Akt) by 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, but this is not specific to this compound nih.gov.

Cellular Uptake, Distribution, and Permeability Studies

No data exists on the cellular uptake, distribution, or permeability of this compound in in vitro cell models like Caco-2 or MDCK. While the permeability of various drugs and compounds are often assessed using Caco-2 cell assays to predict oral absorption, no such studies have been published for this specific molecule nih.gov.

Mechanisms of Action at the Molecular Level

Investigations into the molecular mechanisms of action, such as effects on signal transduction pathways in cultured cells, have not been conducted for this compound.

Future Research Directions and Potential Applications in Chemical Science for Ethyl 1 Propyl Piperidine 4 Carboxylate

Development of Next-Generation Catalytic Synthetic Methodologies

The synthesis of N-alkyl piperidines is a well-established field, yet there remains scope for innovation, particularly in the development of more efficient, selective, and sustainable catalytic methods. nih.gov Future research on the synthesis of Ethyl 1-propyl-piperidine-4-carboxylate could focus on advancing current strategies.

Established methods for creating N-alkylated piperidines often involve the direct alkylation of the parent piperidine (B6355638) ester with a propyl halide or the reductive amination of a piperidone precursor. google.comgoogle.com While effective, these methods can present challenges in terms of selectivity and the use of harsh reagents.

Next-generation approaches could explore:

Catalytic Hydrogen-Borrowing: This strategy, also known as transfer hydrogenation, offers a greener alternative for N-alkylation. nih.gov It involves the reaction of Ethyl piperidine-4-carboxylate with propanol, where a catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the piperidine. The development of novel, earth-abundant metal catalysts (e.g., iron, nickel) for this transformation would be a significant advancement. nih.gov

Flow Chemistry Optimization: Continuous flow reactors could be employed to optimize the synthesis, allowing for precise control over reaction parameters (temperature, pressure, stoichiometry), potentially increasing yield, reducing reaction times, and enhancing safety, especially for exothermic reactions.

Enzymatic Synthesis: Biocatalysis represents a frontier in sustainable chemistry. Research into identifying or engineering enzymes (e.g., transaminases, reductases) capable of selectively synthesizing the target compound would provide a highly specific and environmentally benign route.

Exploration of Stereocontrol in Complex Derivatization

The piperidine ring exists predominantly in a chair conformation, similar to cyclohexane (B81311). wikipedia.org The N-propyl group's size and conformation will influence the stereochemical outcomes of subsequent reactions on the ring. The exploration of stereocontrol is crucial for creating complex, three-dimensional molecules.

Future research should investigate:

Diastereoselective Functionalization: The N-propyl group can exert steric hindrance, potentially directing incoming reagents to the face opposite the substituent, thus controlling the stereochemistry of reactions at the C3 or C4 positions. For instance, the reduction of a ketone at C4 or the alkylation of an enolate derived from the ester could be rendered highly diastereoselective. nih.gov

Catalyst-Controlled Stereoselectivity: In cases where the substrate's inherent stereochemical bias is low, chiral catalysts can be employed to override this preference and achieve high levels of enantioselectivity or diastereoselectivity. Rhodium-catalyzed C-H functionalization, for example, has been shown to be highly site- and stereoselective, with the outcome controlled by the choice of chiral ligand and protecting group on the nitrogen. nih.gov

Application as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis relies on chiral molecules to transfer stereochemical information to a prochiral substrate. nih.gov While this compound is achiral, its scaffold is an ideal starting point for designing new chiral auxiliaries or ligands.

Potential research directions include:

Synthesis of Chiral Analogues: Introducing a stereocenter, for example, by using a chiral starting material like (R)- or (S)-piperidine-4-carboxylic acid or by employing a chiral propyl group (e.g., isobutylene (B52900) oxide-derived), would generate a chiral version of the molecule.

Chiral Auxiliary: The resulting chiral piperidine derivative could be temporarily attached to a substrate. The inherent chirality of the piperidine backbone would then direct a subsequent stereoselective reaction. After the reaction, the auxiliary could be cleaved and potentially recycled.

Chiral Ligand Design: The nitrogen atom and the carbonyl oxygen of the ester group could act as a bidentate ligand for a metal center. nih.gov By using a chiral version of the piperidine scaffold, it could serve as a novel P,N- or N,O-type ligand for a range of asymmetric transformations, such as hydrogenations or cross-coupling reactions. nih.govnih.gov The modular nature of the synthesis would allow for fine-tuning of the ligand's steric and electronic properties by modifying the N-substituent and the ester group to optimize catalytic performance.

Integration into Materials Science for Novel Polymer or Supramolecular Assembly Components

The incorporation of heterocyclic units like piperidine into polymers or supramolecular structures can impart unique properties, such as thermal stability, pH-responsiveness, and specific binding capabilities. acs.orgnih.gov

Future work could focus on:

Polymer Synthesis: this compound could be modified to act as a monomer. For example, the ester could be converted to an alcohol and then an acrylate (B77674) or methacrylate, which could be polymerized to form a polymer with piperidine units in the side chain. Such polymers could find applications as kinetic hydrate (B1144303) inhibitors or as materials with tunable solution temperatures (LCST/UCST). acs.org Alternatively, bifunctional derivatives could be prepared for incorporation into the main chain of polyesters or polyamides. google.com

Supramolecular Chemistry: The piperidine nitrogen can act as a hydrogen bond acceptor, while the protonated form can be a hydrogen bond donor. This, combined with the ester group, allows the molecule to participate in the formation of ordered, non-covalent assemblies. nih.gov Research could explore the co-crystallization of this molecule with other components to form new supramolecular synthons with interesting structural or functional properties.

Advancements in Computational Modeling for Predictive Chemical Biology

Computational chemistry provides powerful tools for predicting molecular properties and interactions, guiding experimental work and accelerating discovery. nih.gov

For this compound, computational studies could include:

Conformational and Property Prediction: Using methods like Density Functional Theory (DFT), researchers can accurately predict the molecule's three-dimensional structure, vibrational frequencies, and electronic properties. Force fields optimized for small molecules can be used in molecular dynamics (MD) simulations to study its conformational flexibility and interactions with solvents. prepchem.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of related N-alkyl piperidine esters and measuring a specific property (e.g., binding to a surface, partitioning coefficient), a QSAR model can be developed. researchgate.netnih.gov This statistical model could then predict the properties of new, unsynthesized analogues, guiding the design of molecules with desired characteristics.

Predictive Interaction Modeling: While avoiding therapeutic contexts, computational docking and simulation can be used to predict how the molecule might interact with non-human protein pockets or other biological macromolecules. biorxiv.orgacs.orgnih.gov This can help in the design of chemical tools or probes by predicting binding modes and affinities, providing a rational basis for selecting candidates for synthesis. acs.org

Utilization as a Chemical Probe or Tool for Elucidating Biological Pathways (not as a therapeutic agent)

Chemical probes are small molecules used to study biological systems, often by interacting with a specific protein or pathway. nih.gov The piperidine scaffold is a common feature in biologically active compounds, making it an excellent starting point for probe development. ijnrd.orgajchem-a.com

Research in this area would involve:

Probe Design and Synthesis: this compound could be functionalized with a reporter group, such as a fluorophore (e.g., NBD) or a biotin (B1667282) tag. rsc.orgrsc.org This could be achieved by modifying the propyl group or by replacing the ethyl ester with a functionalized alcohol. The piperazine (B1678402) ring, a close structural relative of piperidine, has been successfully used in this manner to create fluorescent probes. chemrxiv.org

Target Identification and Validation: These probes could be used in cell-based assays or affinity chromatography to identify binding partners. The goal would not be to inhibit a target for therapeutic benefit, but to use the molecule as a "lure" to isolate and identify proteins involved in specific cellular processes.

Mechanism of Action Studies: A well-designed probe based on this scaffold could be used to visualize the localization of its binding partners within a cell using fluorescence microscopy, helping to elucidate complex biological pathways without functioning as a drug. rsc.org

Interactive Data Table: Research Directions for this compound

Research Area (Section)Core ObjectiveKey Methodologies & ApproachesPotential Outcome
8.1. Catalytic Synthesis Develop efficient, sustainable synthetic routes.Catalytic Transfer Hydrogenation, Flow Chemistry, Biocatalysis.Greener, safer, and higher-yield production methods.
8.2. Stereocontrol Control the 3D arrangement of atoms during derivatization.Diastereoselective Reactions, Conformational Analysis (NMR, DFT), Catalyst-Controlled Functionalization.Access to complex, stereochemically pure piperidine derivatives.
8.3. Asymmetric Catalysis Design new chiral molecules for stereoselective reactions.Synthesis of chiral analogues, application as a chiral auxiliary or a bidentate chiral ligand for transition metals.Novel catalysts for producing enantiomerically pure compounds.
8.4. Materials Science Create novel functional materials.Monomer synthesis and polymerization (side-chain or main-chain), supramolecular self-assembly.New polymers and materials with tunable properties.
8.5. Computational Modeling Predict molecular behavior and interactions to guide experiments.DFT Calculations, Molecular Dynamics (MD) Simulations, QSAR modeling, Molecular Docking.Predictive models for molecular properties and non-therapeutic interactions.
8.6. Chemical Probes Develop tools to study biological systems.Functionalization with reporter tags (fluorophores, biotin), target pull-down assays, cellular imaging.Novel chemical tools for visualizing and identifying components of biological pathways.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Ethyl 1-propyl-piperidine-4-carboxylate with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives often require esterification under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures is critical. Monitor purity using TLC (Rf values) and confirm via HPLC (C18 column, UV detection at 254 nm). Storage at 2–8°C in inert atmospheres minimizes degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) identifies proton environments (e.g., ethyl ester at δ ~4.1 ppm, piperidine ring protons at δ ~1.5–3.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or Orbitrap-based systems (e.g., Q Exactive) confirm molecular weight (e.g., [M+H]⁺ peak at m/z 228.17).
  • IR : Key functional groups (ester C=O stretch ~1740 cm⁻¹, piperidine ring vibrations ~1450 cm⁻¹) are validated .

Q. How should researchers handle safety and storage protocols for this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in amber vials at 2–8°C under nitrogen to prevent hydrolysis. Toxicity data are limited, so assume acute toxicity (Category 4 for oral/dermal exposure) and adhere to GHS guidelines. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in NMR data for the piperidine ring?

  • Methodological Answer : Ring puckering coordinates (amplitude q and phase angle φ) derived from crystallographic data or DFT calculations (e.g., Gaussian09) model non-planar conformations. For dynamic rings, variable-temperature NMR (e.g., -40°C to 80°C) captures chair-to-boat transitions, while NOESY/ROESY correlations identify axial vs. equatorial substituents .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., acetylcholinesterase). Parameterize force fields (e.g., OPLS-AA) for accurate piperidine ring flexibility.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. How to address contradictory crystallographic refinement results for this compound?

  • Methodological Answer : Use SHELXL for small-molecule refinement. Validate with R-factor convergence (<5%), Hirshfeld surface analysis, and ADDSYM checks for missed symmetry. For twinned crystals, apply HKLF 5 in SHELXL and compare BASF values. Cross-validate with PLATON’s STRUCTURE_CHECK .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design for Suzuki couplings involving aryl halides. Monitor intermediates via LC-MS and employ flow chemistry for exothermic steps .

Q. How to assess environmental toxicity for disposal or lab waste management?

  • Methodological Answer : Perform in vitro assays (e.g., Microtox® for aquatic toxicity) and Ames test for mutagenicity. Estimate LC50 values using zebrafish embryos (OECD TG 236). For occupational exposure, model airborne concentrations with COSHH Essentials and compare to OSHA PELs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.